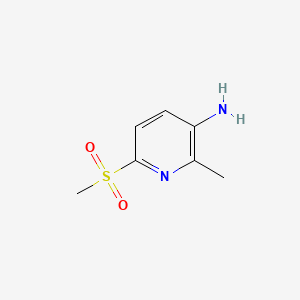

2-Methyl-6-(methylsulfonyl)pyridin-3-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

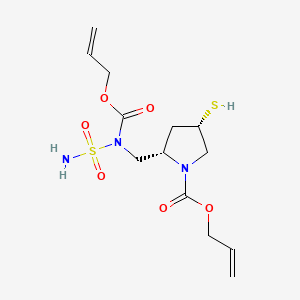

The InChI code for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” is 1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 . The Canonical SMILES for this compound is CS(=O)(=O)C1=NC=C(C=C1)N .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” include a molecular weight of 186.23 g/mol, an XLogP3 of 0.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

- “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” is a chemical compound with the CAS Number: 897732-75-1 . Its molecular weight is 186.23 and its molecular formula is C7H10N2O2S .

- It is typically stored in a dark place, under an inert atmosphere, at room temperature .

- This compound is often used in various chemical reactions to synthesize novel compounds. For instance, it has been used to synthesize derivatives that showed significant antiproliferative activity against human cancer cell lines.

- “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” is a chemical compound with the CAS Number: 897732-75-1 . Its molecular weight is 186.23 and its molecular formula is C7H10N2O2S .

- It is typically stored in a dark place, under an inert atmosphere, at room temperature .

- This compound is often used in various chemical reactions to synthesize novel compounds . For instance, it has been used to synthesize derivatives that showed significant antiproliferative activity against human cancer cell lines .

- “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” is a chemical compound with the CAS Number: 897732-75-1 . Its molecular weight is 186.23 and its molecular formula is C7H10N2O2S .

- It is typically stored in a dark place, under an inert atmosphere, at room temperature .

- This compound is often used in various chemical reactions to synthesize novel compounds . For instance, it has been used to synthesize derivatives that showed significant antiproliferative activity against human cancer cell lines .

Safety And Hazards

The safety information for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

Relevant Papers Several papers were found relevant to “2-Methyl-6-(methylsulfonyl)pyridin-3-amine”. One paper discusses the synthesis of substituted pyridines with diverse functional groups . Another paper provides information about the compound’s properties . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.

Eigenschaften

IUPAC Name |

2-methyl-6-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMCZYUTXQRFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679615 | |

| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(methylsulfonyl)pyridin-3-amine | |

CAS RN |

897732-75-1 | |

| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

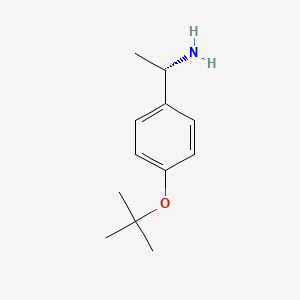

Synthesis routes and methods I

Procedure details

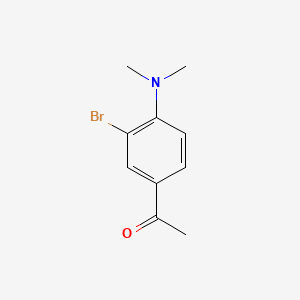

Synthesis routes and methods II

Procedure details

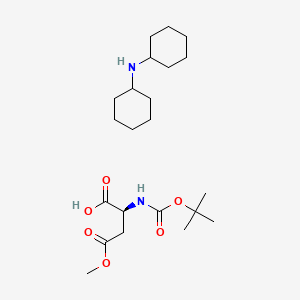

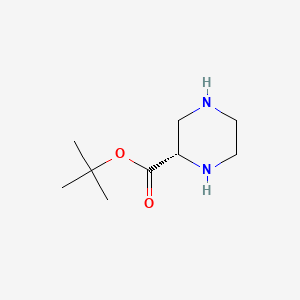

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)